molecular formula C19H24N2O B5785633 N-[4-(diethylaminomethyl)phenyl]-2-methylbenzamide

N-[4-(diethylaminomethyl)phenyl]-2-methylbenzamide

Cat. No.: B5785633
M. Wt: 296.4 g/mol
InChI Key: UOEPUSRHGBHSMO-UHFFFAOYSA-N
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Description

N-[4-(diethylaminomethyl)phenyl]-2-methylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with a diethylaminomethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylaminomethyl)phenyl]-2-methylbenzamide typically involves the reaction of 4-(diethylaminomethyl)aniline with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylaminomethyl)phenyl]-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones, depending on the specific oxidizing agent used.

    Reduction: The major products are usually amines or alcohols.

    Substitution: The major products depend on the nucleophile used; for example, halides will form halogenated derivatives.

Scientific Research Applications

N-[4-(diethylaminomethyl)phenyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers with enhanced stability.

Mechanism of Action

The mechanism of action of N-[4-(diethylaminomethyl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminomethyl group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can bind to its target and modulate its activity, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(diethylaminomethyl)phenyl]-2-methylbenzamide
  • N-[4-(dimethylaminomethyl)phenyl]-2-methylbenzamide
  • N-[4-(diethylaminomethyl)phenyl]-3-methylbenzamide

Uniqueness

N-[4-(diethylaminomethyl)phenyl]-2-methylbenzamide is unique due to the specific positioning of the diethylaminomethyl group and the methyl group on the benzamide core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(diethylaminomethyl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-4-21(5-2)14-16-10-12-17(13-11-16)20-19(22)18-9-7-6-8-15(18)3/h6-13H,4-5,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEPUSRHGBHSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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